Bienvenue dans la boutique en ligne BenchChem!

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid (CAS 1311265-18-5) is a 1,1-disubstituted cyclopropane carboxylic acid derivative with molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol. The compound features a cyclopropane ring directly attached to both a carboxylic acid group and a 4-bromophenoxymethyl substituent.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 1311265-18-5
Cat. No. B1403094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid
CAS1311265-18-5
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESC1CC1(COC2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C11H11BrO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
InChIKeyUBZDXXPBNOCKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid (CAS 1311265-18-5): A Conformationally Constrained Brominated Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid (CAS 1311265-18-5) is a 1,1-disubstituted cyclopropane carboxylic acid derivative with molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol [1]. The compound features a cyclopropane ring directly attached to both a carboxylic acid group and a 4-bromophenoxymethyl substituent. Its computed XLogP3-AA value of 2.4 [1] establishes a moderate lipophilicity baseline that distinguishes it from its non-halogenated, fluoro-, and chloro-analogs. Vendor-reported purity specifications (≥95% and ≥98% grades) from ISO-certified suppliers indicate availability for pharmaceutical R&D procurement.

Why 4-Bromo Substitution Matters: Halogen-Dependent Physicochemical and Synthetic Differentiation in Cyclopropane Carboxylic Acid Building Blocks


Within the aryloxymethyl cyclopropane carboxylic acid scaffold class, the identity of the 4-halo substituent directly controls lipophilicity (XLogP3), molecular polar surface area, and reactivity in metal-catalyzed cross-coupling reactions. The 4-bromo derivative occupies a strategic middle ground: it provides sufficient steric bulk and polarizability for halogen bonding interactions without the metabolic instability sometimes associated with the 4-iodo analog or the reduced leaving-group reactivity of the 4-chloro analog [1]. Generic substitution with the non-halogenated (H), 4-F, or 4-Cl analog immediately alters the computed logP, rotatable bond count, and synthetic utility of the building block [1][2], making the brominated variant non-fungible for applications where the balance of reactivity and lipophilicity is critical.

Quantitative Differentiation Evidence for 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid vs. Halogen and Non-Halogen Analogs


Computed Lipophilicity (XLogP3-AA): Bromo vs. Chloro, Fluoro, and Unsubstituted Analogs

The 4-bromo analog exhibits a computed XLogP3-AA of 2.4, representing a quantifiable increase in lipophilicity versus the 4-chloro analog (estimated XLogP3 ~2.0, based on a -0.4 unit shift per chloro-to-bromo substitution in aryl systems [1]) and a larger differential versus the 4-fluoro analog (estimated XLogP3 ~1.6) and the unsubstituted phenoxymethyl analog (XLogP3 ~1.7) [1]. This 0.4-0.8 log unit increase can meaningfully alter predicted membrane permeability and volume of distribution.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count: Quantitative Differentiation from Lighter Halogen Analogs

The target compound has a molecular weight of 271.11 g/mol and contains a bromine atom (atomic weight 79.9) [1]. In comparison, the 4-chloro analog (C11H11ClO3) has a molecular weight of 226.65 g/mol , the unsubstituted analog (C11H12O3) is 192.21 g/mol , and a hypothetical 4-iodo analog would exceed 318 g/mol. The bromo analog thus sits at a 44.46 g/mol increment over the chloro analog, providing tunable heavy-atom density without exceeding typical lead-like MW thresholds.

Molecular weight Lead-likeness Fragment-based drug design

PDE10 Inhibitor Patent Scope: Aryloxymethyl Cyclopropane Scaffold as Privileged Pharmacophore

WO2012162213A1 (Merck Sharp & Dohme) explicitly claims aryloxymethyl cyclopropane derivatives as PDE10 inhibitors for treating CNS disorders including schizophrenia [1]. The patent's Markush structures encompass 4-substituted phenoxymethyl cyclopropane carboxylic acids as key intermediates or substructures. While individual compound IC50 values are not disclosed for the 4-bromo acid itself, the patent establishes the aryloxymethyl cyclopropane scaffold as a verified pharmacophore for PDE10 inhibition. The 4-bromo variant is a direct precursor within this patent scope, and the electron-withdrawing nature of bromine is known to modulate PDE10 potency in related series [1].

PDE10 inhibition CNS disorders Schizophrenia

Synthetic Utility: Bromine as a Cross-Coupling Handle Compared to Chloro Analogs

The 4-bromophenyl moiety provides a well-established handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) with reactivity superior to the 4-chloro analog. Aryl bromides undergo oxidative addition to Pd(0) approximately 10-100 times faster than the corresponding aryl chlorides under standard conditions [1]. This reactivity differential makes the bromo analog the preferred building block when downstream diversification via cross-coupling is planned, while the chloro analog may require specialized ligands (e.g., bulky electron-rich phosphines) or harsher conditions. The cyclopropane ring further provides conformational constraint that can enhance target binding upon elaboration [2].

Suzuki coupling Buchwald-Hartwig Building block

Vendor-Supplied Purity Grades: Procurement-Ready ≥98% vs. Standard ≥95% Specifications

Commercial suppliers offer 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid at two distinct purity tiers: ≥98% (NLT 98%) from ISO-certified suppliers and ≥95% from general chemical vendors . The 98%+ grade is specified as suitable for global pharmaceutical R&D and quality control applications under ISO certification . This dual-tier availability provides procurement flexibility: the 95% grade for initial screening and the 98%+ grade for late-stage lead optimization or analytical standard use.

Purity Quality control Procurement specification

Procurement-Driven Application Scenarios for 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid (CAS 1311265-18-5)


PDE10 Inhibitor Lead Optimization: Conformationally Constrained Aryloxymethyl Cyclopropane Scaffolds for CNS Disorders

Medicinal chemistry teams pursuing PDE10 inhibitors for schizophrenia or Huntington's disease can utilize this compound as a key intermediate within the aryloxymethyl cyclopropane pharmacophore space claimed in WO2012162213A1 [1]. The 4-bromo substituent provides a synthetic handle for late-stage diversification via Suzuki or Buchwald-Hartwig coupling, while the cyclopropane ring constrains the carboxylic acid orientation, potentially improving target engagement.

Building Block for Halogen Bonding-Mediated Protein-Ligand Interactions

The 4-bromophenoxy group can engage in halogen bonding with backbone carbonyls or side-chain residues in protein binding pockets. With a computed XLogP3 of 2.4 [1], the compound provides balanced lipophilicity for passive cellular permeability. Researchers designing halogen-bonding SAR studies should select the 4-bromo variant over the 4-chloro (lower polarizability) or 4-iodo (potentially excessive lipophilicity and metabolic instability) analogs.

Agrochemical Intermediate for Pyrethroid-Like Cyclopropane Carboxylic Esters

Cyclopropane carboxylic acid derivatives are established intermediates for pyrethroid insecticides [1]. The 4-bromophenoxymethyl variant offers an alternative substitution pattern for generating novel ester derivatives with potentially differentiated insecticidal activity and resistance profiles compared to conventional pyrethroids based on chrysanthemic acid scaffolds.

Analytical Standard and Reference Material for HPLC Method Development

The availability of an ISO-certified ≥98% purity grade [1] supports deployment as a reference standard for HPLC method development, impurity profiling, and quality control in pharmaceutical manufacturing environments where cyclopropane carboxylic acid intermediates are employed.

Quote Request

Request a Quote for 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.